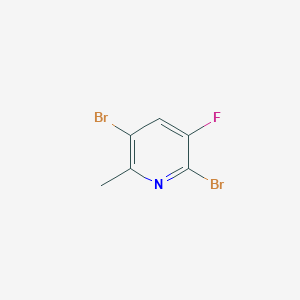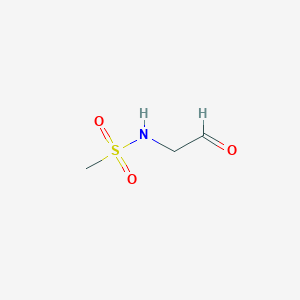![molecular formula C17H21NO B13990054 1-[1-Benzyl-5-(propan-2-yl)-1,4-dihydropyridin-3-yl]ethan-1-one CAS No. 64530-36-5](/img/structure/B13990054.png)
1-[1-Benzyl-5-(propan-2-yl)-1,4-dihydropyridin-3-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHANONE,1-[1,4-DIHYDRO-5-(1-METHYLETHYL)-1-(PHENYLMETHYL)-3-PYRIDINYL]- is a chemical compound with the molecular formula C17H21NO It is known for its unique structure, which includes a pyridine ring substituted with an isopropyl group and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHANONE,1-[1,4-DIHYDRO-5-(1-METHYLETHYL)-1-(PHENYLMETHYL)-3-PYRIDINYL]- typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridine derivatives with benzyl and isopropyl substituents under controlled conditions. The reaction often requires catalysts such as acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The use of high-purity reagents and stringent reaction conditions ensures the consistent quality and yield of the product. Advanced purification methods, such as recrystallization and chromatography, are employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
ETHANONE,1-[1,4-DIHYDRO-5-(1-METHYLETHYL)-1-(PHENYLMETHYL)-3-PYRIDINYL]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
ETHANONE,1-[1,4-DIHYDRO-5-(1-METHYLETHYL)-1-(PHENYLMETHYL)-3-PYRIDINYL]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHANONE,1-[1,4-DIHYDRO-5-(1-METHYLETHYL)-1-(PHENYLMETHYL)-3-PYRIDINYL]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
ETHANONE,1-[4-(1-HYDROXY-1-METHYLETHYL)PHENYL]-: Similar structure with a hydroxy group instead of a pyridine ring.
ETHANONE,1-(2,3-DIHYDRO-1H-INDEN-5-YL)-: Contains an indane ring instead of a pyridine ring.
Uniqueness
ETHANONE,1-[1,4-DIHYDRO-5-(1-METHYLETHYL)-1-(PHENYLMETHYL)-3-PYRIDINYL]- is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
64530-36-5 |
|---|---|
Molecular Formula |
C17H21NO |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
1-(1-benzyl-5-propan-2-yl-4H-pyridin-3-yl)ethanone |
InChI |
InChI=1S/C17H21NO/c1-13(2)16-9-17(14(3)19)12-18(11-16)10-15-7-5-4-6-8-15/h4-8,11-13H,9-10H2,1-3H3 |
InChI Key |
HTFKFHQKDAEWNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN(C=C(C1)C(=O)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Chloroethyl)amino]-2-hydroxybenzoic acid](/img/structure/B13989972.png)
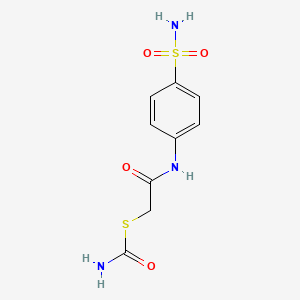
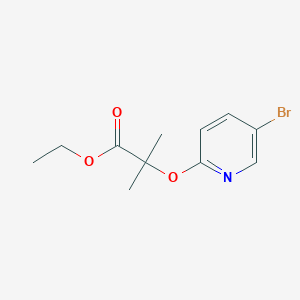
![3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline](/img/structure/B13989998.png)
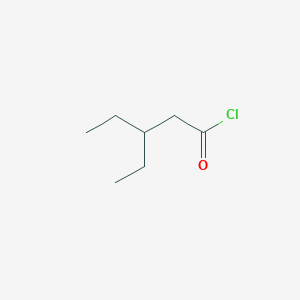
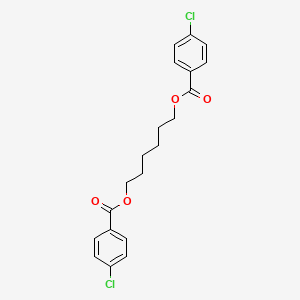
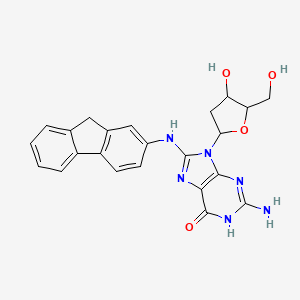
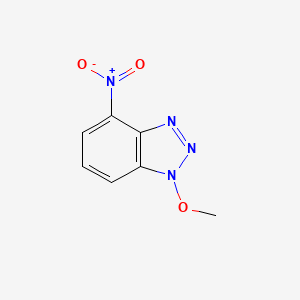
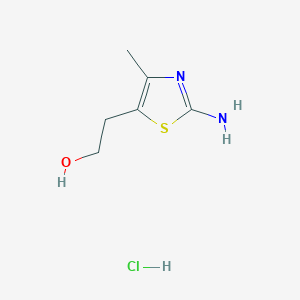
![Ethyl 4-[(e)-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}diazenyl]-5-oxo-1-phenyl-4,5-dihydro-1h-pyrazole-3-carboxylate](/img/structure/B13990052.png)

